molecular formula C13H7F2NO2 B12849822 3,7-Difluoro-2-nitro-9h-fluorene CAS No. 2795-55-3

3,7-Difluoro-2-nitro-9h-fluorene

Cat. No.: B12849822
CAS No.: 2795-55-3
M. Wt: 247.20 g/mol
InChI Key: JKNITGKNXVGUOQ-UHFFFAOYSA-N
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Description

3,7-Difluoro-2-nitro-9H-fluorene (C₁₃H₇F₂NO₂) is a polycyclic aromatic hydrocarbon derivative featuring a fluorene backbone substituted with two fluorine atoms at positions 3 and 7 and a nitro group at position 2. Fluorene derivatives are renowned for their planar, conjugated π-systems, making them valuable in materials science, optoelectronics, and pharmaceutical synthesis. The nitro group (-NO₂) and fluorine substituents impart electron-withdrawing effects, influencing reactivity, solubility, and electronic properties. The molecular weight of 3,7-Difluoro-2-nitro-9H-fluorene is estimated at 247.20 g/mol, calculated based on the molecular formula and atomic masses .

Properties

CAS No.

2795-55-3

Molecular Formula

C13H7F2NO2

Molecular Weight

247.20 g/mol

IUPAC Name

3,7-difluoro-2-nitro-9H-fluorene

InChI

InChI=1S/C13H7F2NO2/c14-9-1-2-10-7(4-9)3-8-5-13(16(17)18)12(15)6-11(8)10/h1-2,4-6H,3H2

InChI Key

JKNITGKNXVGUOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C3=C1C=C(C=C3)F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Difluoro-2-nitro-9H-fluorene typically involves the nitration of 3,7-difluorofluorene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the fluorene ring .

Industrial Production Methods

Industrial production of 3,7-Difluoro-2-nitro-9H-fluorene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,7-Difluoro-2-nitro-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Difluoro-2-nitro-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Difluoro-2-nitro-9H-fluorene involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms can enhance the compound’s stability and binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3,7-Difluoro-2-nitro-9H-fluorene with structurally related fluorene derivatives:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties/Applications References
3,7-Difluoro-2-nitro-9H-fluorene N/A C₁₃H₇F₂NO₂ 247.20 (calc.) F (C3, C7), NO₂ (C2) Potential optoelectronics, synthesis intermediate [Inferred]
2-Nitro-9H-fluorene 607-57-8 C₁₃H₉NO₂ 211.22 NO₂ (C2) Intermediate in organic synthesis
3-Nitro-9H-fluorene N/A C₁₃H₉NO₂ 211.22 NO₂ (C3) Research applications
9,9-Dimethyl-2-nitro-9H-fluorene 605644-46-0 C₁₅H₁₃NO₂ 239.27 NO₂ (C2), CH₃ (C9) Pharmaceuticals, OLED materials
2,7-Dibromo-9H-fluorene 16433-88-8 C₁₃H₈Br₂ 324.01 Br (C2, C7) Organic electronics building block
2,7-Diiodo-9,9-dioctyl-9H-fluorene 278176-06-0 C₂₉H₄₀I₂ 642.44 I (C2, C7), C₈H₁₇ (C9) Polymer synthesis, optoelectronics

Substituent Effects on Properties

  • Electron-Withdrawing Groups: The nitro group (-NO₂) at C2 in 3,7-Difluoro-2-nitro-9H-fluorene enhances electrophilic substitution reactivity compared to unsubstituted fluorene.
  • Steric and Electronic Differences :
    • Fluorine (atomic radius: 0.64 Å) introduces minimal steric hindrance compared to bulkier halogens like bromine (1.14 Å) or iodine (1.33 Å), preserving molecular planarity .
    • The electron-withdrawing nature of fluorine (-I effect) stabilizes intermediates in substitution reactions, contrasting with bromine/iodine’s polarizability (+M effect) .
  • Solubility and Stability: 9,9-Dialkyl substituents (e.g., dimethyl or dioctyl groups) improve solubility in nonpolar solvents but reduce conjugation efficiency. In contrast, 3,7-Difluoro-2-nitro-9H-fluorene’s lack of alkyl groups may favor crystalline packing, beneficial for semiconductor applications .

Biological Activity

3,7-Difluoro-2-nitro-9H-fluorene (CAS No. 2795-55-3) is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound consists of a fluorene core with two fluorine atoms at the 3 and 7 positions and a nitro group at the 2 position. The molecular formula is C13H8F2N2O2C_{13}H_8F_2N_2O_2, with a molecular weight of approximately 250.21 g/mol. Its distinct electronic properties, influenced by the presence of fluorine and nitro groups, make it a candidate for various pharmacological applications.

Structural Characteristics

The structural arrangement of 3,7-difluoro-2-nitro-9H-fluorene enhances its reactivity and interaction with biological targets. The nitro group can participate in redox reactions, while the fluorine atoms contribute to increased metabolic stability and bioavailability. This combination is significant for medicinal chemistry, as it may lead to compounds with improved therapeutic profiles.

Case Studies and Experimental Data

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of 3,7-difluoro-2-nitro-9H-fluorene.

  • Antimicrobial Studies : A recent study evaluated fluorene derivatives for their antimicrobial efficacy against various strains:
    • Compounds showed significant activity against Staphylococcus aureus and Escherichia coli, with observed zones of inhibition ranging from 8 mm to 11 mm.
    • Reference drugs included vancomycin and gentamicin for comparison.
  • Anticancer Activity : In vitro studies assessed the cytotoxicity of related fluorene derivatives against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines:
    • Certain derivatives exhibited higher cytotoxicity compared to standard treatments like Taxol.
    • Mechanistic studies indicated that these compounds could effectively inhibit DHFR, leading to reduced cell proliferation.

Comparative Analysis

To better understand the biological activity of 3,7-difluoro-2-nitro-9H-fluorene, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
2-Nitrofluorene Nitro group at position 2 onlyModerateLow
4-Fluoro-2-nitrofluorene Fluorine at position 4HighModerate
3,6-Dinitro-9H-fluorene Two nitro groupsHighHigh
3-Fluoro-2-nitrophenol Phenolic structureModerateLow

This table highlights how the presence and position of functional groups influence both antimicrobial and anticancer activities.

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